Cas no 1608802-69-2 ((2S)-2-(3,6-dichloropyridin-2-yl)formamido-4-methylpentanoic acid)

(2S)-2-(3,6-Dichloropyridin-2-yl)formamido-4-methylpentanoic acid is a chiral intermediate with applications in pharmaceutical and agrochemical synthesis. Its structure features a stereospecific (S)-configuration at the α-carbon, ensuring high enantiopurity for targeted bioactive compound development. The 3,6-dichloropyridinyl moiety enhances binding affinity in receptor interactions, while the formamido linker provides stability under synthetic conditions. The 4-methylpentanoic acid backbone contributes to lipophilicity, improving membrane permeability in biologically active derivatives. This compound is particularly valuable in the synthesis of advanced crop protection agents and small-molecule therapeutics, where precise stereochemistry and functional group compatibility are critical. Its well-defined purity and consistent performance make it a reliable building block for complex molecular architectures.
(2S)-2-(3,6-dichloropyridin-2-yl)formamido-4-methylpentanoic acid structure
1608802-69-2 structure
Product name:(2S)-2-(3,6-dichloropyridin-2-yl)formamido-4-methylpentanoic acid
CAS No:1608802-69-2
MF:C12H14Cl2N2O3
MW:305.157161235809
CID:5455784
PubChem ID:99849606

(2S)-2-(3,6-dichloropyridin-2-yl)formamido-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-[(3,6-DICHLOROPYRIDIN-2-YL)FORMAMIDO]-4-METHYLPENTANOIC ACID
    • EN300-1183850
    • Z1455257814
    • AKOS030706574
    • 1608802-69-2
    • (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid
    • N-[(3,6-Dichloro-2-pyridinyl)carbonyl]-L-leucine
    • (2S)-2-(3,6-dichloropyridin-2-yl)formamido-4-methylpentanoic acid
    • Inchi: 1S/C12H14Cl2N2O3/c1-6(2)5-8(12(18)19)15-11(17)10-7(13)3-4-9(14)16-10/h3-4,6,8H,5H2,1-2H3,(H,15,17)(H,18,19)/t8-/m0/s1
    • InChI Key: LTMFKFMGONXSAN-QMMMGPOBSA-N
    • SMILES: C(O)(=O)[C@H](CC(C)C)NC(C1=NC(Cl)=CC=C1Cl)=O

Computed Properties

  • Exact Mass: 304.0381477g/mol
  • Monoisotopic Mass: 304.0381477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 79.3Ų

(2S)-2-(3,6-dichloropyridin-2-yl)formamido-4-methylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1183850-250mg
(2S)-2-[(3,6-dichloropyridin-2-yl)formamido]-4-methylpentanoic acid
1608802-69-2 90.0%
250mg
$381.0 2023-10-03
Enamine
EN300-1183850-500mg
(2S)-2-[(3,6-dichloropyridin-2-yl)formamido]-4-methylpentanoic acid
1608802-69-2 90.0%
500mg
$397.0 2023-10-03
Enamine
EN300-1183850-10000mg
(2S)-2-[(3,6-dichloropyridin-2-yl)formamido]-4-methylpentanoic acid
1608802-69-2 90.0%
10000mg
$1778.0 2023-10-03
Enamine
EN300-1183850-5000mg
(2S)-2-[(3,6-dichloropyridin-2-yl)formamido]-4-methylpentanoic acid
1608802-69-2 90.0%
5000mg
$1199.0 2023-10-03
Enamine
EN300-1183850-50mg
(2S)-2-[(3,6-dichloropyridin-2-yl)formamido]-4-methylpentanoic acid
1608802-69-2 90.0%
50mg
$348.0 2023-10-03
Enamine
EN300-1183850-100mg
(2S)-2-[(3,6-dichloropyridin-2-yl)formamido]-4-methylpentanoic acid
1608802-69-2 90.0%
100mg
$364.0 2023-10-03
Enamine
EN300-1183850-0.05g
(2S)-2-[(3,6-dichloropyridin-2-yl)formamido]-4-methylpentanoic acid
1608802-69-2 90%
0.05g
$212.0 2023-07-10
Enamine
EN300-1183850-2500mg
(2S)-2-[(3,6-dichloropyridin-2-yl)formamido]-4-methylpentanoic acid
1608802-69-2 90.0%
2500mg
$810.0 2023-10-03
Enamine
EN300-1183850-1000mg
(2S)-2-[(3,6-dichloropyridin-2-yl)formamido]-4-methylpentanoic acid
1608802-69-2 90.0%
1000mg
$414.0 2023-10-03

Additional information on (2S)-2-(3,6-dichloropyridin-2-yl)formamido-4-methylpentanoic acid

The Chemical Compound CAS No. 1608802-69-2: (2S)-2-(3,6-Dichloropyridin-2-yl)Formamido-4-Methylpentanoic Acid

The compound with CAS No. 1608802-69-2, known as (2S)-2-(3,6-dichloropyridin-2-yl)formamido-4-methylpentanoic acid, is a structurally complex organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its potential applications in drug discovery and development.

The dichloropyridine ring system in this compound plays a significant role in its chemical properties. Pyridine derivatives are well-known for their versatility in organic synthesis and their ability to participate in various chemical reactions. The presence of two chlorine atoms at the 3 and 6 positions of the pyridine ring introduces electronic effects that can influence the reactivity and stability of the molecule. This makes 3,6-dichloropyridin a valuable structural motif in the design of bioactive compounds.

The formamido group attached to the pyridine ring adds another layer of complexity to this compound. Formamides are commonly used as protecting groups for amines in organic synthesis, but they can also serve as active moieties in bioactive molecules. The formamido group's ability to engage in hydrogen bonding interactions makes it a promising candidate for modulating pharmacokinetic properties such as solubility and permeability.

The 4-methylpentanoic acid moiety further enhances the compound's chemical diversity. Pentanoic acids are simple carboxylic acids that can act as scaffolds for more complex structures. The methyl substitution at the 4-position introduces steric effects that can influence the molecule's conformation and interactions with biological targets.

Recent studies have highlighted the potential of (2S)-configured compounds in asymmetric synthesis and enantioselective catalysis. The S configuration at the second carbon atom suggests that this compound may exhibit specific stereochemical interactions with biological systems, making it a candidate for enantiomer-specific drug design.

In terms of applications, this compound could be explored for its potential as a lead compound in drug discovery programs targeting various therapeutic areas. Its structural features suggest possible roles as an inhibitor or modulator of enzyme activity, or as a component in peptide-based therapeutics.

Researchers have also investigated similar compounds for their roles in agrochemicals and materials science. The combination of a pyridine ring with formamido and pentanoic acid groups may endow this compound with unique electronic and physical properties that could be harnessed in these fields.

Furthermore, advancements in computational chemistry have enabled detailed studies of this compound's electronic structure and potential interactions with biological targets. Quantum mechanical calculations and molecular docking studies can provide insights into its binding affinity and selectivity, guiding further experimental work.

In conclusion, CAS No. 1608802-69-2 represents a promising compound with diverse structural features that warrant further exploration across multiple disciplines. Its unique combination of functional groups and stereochemistry positions it as a valuable tool in both academic research and industrial applications.

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